Product packaging for 3,5-dibromo-4-(trifluoromethyl)pyridine(Cat. No.:CAS No. 1349716-19-3)

3,5-dibromo-4-(trifluoromethyl)pyridine

Cat. No.: B3232979
CAS No.: 1349716-19-3
M. Wt: 304.89 g/mol
InChI Key: JIBJTVCSADFUPO-UHFFFAOYSA-N
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Description

Overview of Halogenated Trifluoromethylpyridines as Privileged Synthetic Scaffolds

Halogenated trifluoromethylpyridines represent a class of chemical compounds that have garnered significant attention in modern chemical research, particularly within the agrochemical and pharmaceutical sectors. nih.govresearchoutreach.org The inclusion of both halogen atoms (such as bromine) and a trifluoromethyl (-CF3) group onto a pyridine (B92270) ring creates a "privileged scaffold." This term refers to a molecular framework that can be readily modified to interact with a wide range of biological targets. The unique combination of the physicochemical properties of fluorine and the inherent characteristics of the pyridine moiety are thought to be responsible for the biological activities observed in derivatives of trifluoromethylpyridine (TFMP). nih.gov

The trifluoromethyl group, in particular, is a crucial component in drug discovery. mdpi.com Its high electronegativity and metabolic stability make it a valuable addition to potential drug candidates. mdpi.commdpi.com Replacing other atoms or groups with a trifluoromethyl group can enhance a molecule's lipophilicity, which affects its ability to pass through cell membranes, and can improve its pharmacokinetic profile and binding selectivity to its target. mdpi.comnih.gov

The presence of halogen atoms further enhances the utility of these scaffolds. Halogenation is a widely used strategy in medicinal chemistry to improve the potency of drug leads. nih.gov Halogen atoms can influence a molecule's conformation, lipophilicity, and metabolic stability. nih.govresearchgate.net They can also participate in "halogen bonding," a type of non-covalent interaction that can contribute to the binding affinity of a drug to its target receptor. mdpi.comnih.gov

In the agrochemical industry, trifluoromethylpyridine derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. nih.gov For instance, fluazifop-butyl (B166162) was the first herbicide containing a TFMP structure to be commercialized. nih.gov Other examples include flonicamid, an insecticide effective against aphids, and fluazinam, a potent fungicide. researchoutreach.org The development of these products often relies on key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is in high demand for the synthesis of various crop-protection agents. nih.govresearchoutreach.org

Historical Development and Significance of Pyridine Chemistry and Trifluoromethylation in Organic Synthesis

The journey to understanding and utilizing compounds like 3,5-dibromo-4-(trifluoromethyl)pyridine is built upon a rich history of advancements in both pyridine chemistry and trifluoromethylation techniques.

Pyridine and its derivatives have long been fundamental building blocks in organic chemistry. Their applications are vast, ranging from their use as solvents and reagents to their incorporation into a wide array of functional materials and biologically active molecules. Pyridine-based structures are common in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. rsc.org

The introduction of a trifluoromethyl group into organic molecules, a process known as trifluoromethylation, has its roots in the late 19th century. In 1898, Swarts reported the first synthesis of an aromatic compound containing a trifluoromethyl group. nih.gov However, it wasn't until 1947 that this chemistry was extended to the pyridine ring, leading to the synthesis of trifluoromethylpyridine (TFMP). nih.gov

Early methods for producing TFMP derivatives often involved harsh conditions, such as simultaneous vapor-phase chlorination and fluorination at high temperatures. nih.gov Over the years, synthetic chemists have developed a variety of more sophisticated and selective methods for introducing trifluoromethyl groups onto pyridine rings. These include:

Chlorine/fluorine exchange reactions using trichloromethylpyridine precursors. nih.gov

Cyclocondensation reactions that build the pyridine ring from a trifluoromethyl-containing building block. nih.gov

Direct C-H trifluoromethylation , which allows for the introduction of a -CF3 group directly onto the pyridine ring, often with improved regioselectivity. chemistryviews.orgacs.org

The development of these synthetic methodologies has been crucial for accessing a diverse range of trifluoromethylated pyridines, including those with specific substitution patterns that are desirable for particular applications. For example, while early work focused on 3- or 5-trifluoromethyl-substituted pyridines, there has been a growing interest in other isomers, such as those with the trifluoromethyl group at the 4-position. nih.gov The ability to selectively synthesize these different isomers is essential for fine-tuning the properties of the final products.

Unique Structural Features and Electronic Properties of this compound Relevant to Research

The specific arrangement of substituents on the this compound ring gives rise to a unique combination of structural and electronic properties that are highly relevant to its use in research.

The pyridine ring itself is an electron-deficient aromatic system. The introduction of two bromine atoms at the 3 and 5 positions and a trifluoromethyl group at the 4-position further influences the electronic nature of the ring. Both bromine and the trifluoromethyl group are electron-withdrawing groups. The trifluoromethyl group is particularly potent in this regard due to the high electronegativity of the fluorine atoms. mdpi.com

This strong electron-withdrawing character has several important consequences:

Activation of the Pyridine Ring: The electron-deficient nature of the ring makes it more susceptible to nucleophilic attack. This is a key feature that is exploited in its use as a synthetic intermediate.

Influence on Reactivity: The positions of the substituents direct the regioselectivity of further chemical transformations. For example, the bromine atoms can be replaced by other functional groups through various cross-coupling reactions.

Modulation of Physicochemical Properties: The presence of the trifluoromethyl group significantly impacts the lipophilicity and metabolic stability of molecules derived from this scaffold. mdpi.com

The electronic effects of substituents on a pyridine ring have been the subject of detailed studies. Research has shown that the nature of the substituent at the 4-position can significantly influence the electronic properties of the entire molecule, including the HOMO-LUMO gap and the electron density at a coordinated metal center in pincer-type complexes. nih.govnih.gov While these studies did not specifically investigate this compound, the principles they establish are directly applicable to understanding its electronic behavior.

Scope and Objectives of Academic Research on the Compound as a Key Intermediate

Academic and industrial research on this compound is primarily focused on its role as a versatile chemical intermediate for the synthesis of more complex molecules with potential applications in life sciences and materials science. The key objectives of this research can be summarized as follows:

Development of Novel Bioactive Molecules: A major goal is to use this compound as a starting material for the synthesis of new agrochemicals (herbicides, insecticides, fungicides) and pharmaceuticals. The trifluoromethylpyridine core is a well-established pharmacophore, and the bromine atoms provide convenient handles for introducing further chemical diversity.

Exploration of New Synthetic Methodologies: Researchers are interested in exploring the reactivity of this compound and developing new synthetic methods to modify its structure. This includes investigating various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to replace the bromine atoms with a wide range of other functional groups.

Synthesis of Functional Materials: The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for the creation of new functional materials, such as ligands for catalysis, components of metal-organic frameworks (MOFs), and materials with specific optical or electronic properties.

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives from this compound and evaluating their biological activity, researchers can establish structure-activity relationships. This information is crucial for understanding how specific structural features contribute to the desired biological effect and for designing more potent and selective compounds.

The commercial availability of related brominated and trifluoromethylated pyridines underscores their importance as building blocks in synthetic chemistry. The strategic placement of the bromine and trifluoromethyl groups on the pyridine ring in this compound makes it a valuable tool for chemists seeking to create novel and functional molecules.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )FormBoiling Point (°C)Density (g/mL at 25°C)
4-(Trifluoromethyl)pyridine (B1295354)C6H4F3N147.10 nih.govLiquid110 (lit.) sigmaaldrich.com1.27 (lit.) sigmaaldrich.com
2,5-Dibromo-4-(trifluoromethyl)pyridineC6H2Br2F3N304.89 sigmaaldrich.comSolid sigmaaldrich.comNot availableNot available
3,5-Dibromo-2-(trifluoromethyl)pyridineC6H2Br2F3N304.89 sigmaaldrich.comColorless to Yellow Liquid sigmaaldrich.comNot availableNot available
3,5-Dibromo-4-methylpyridine (B1300354)C6H5Br2N250.92 chemicalbook.comWhite Solid chemicalbook.comNot availableNot available
3,5-Dibromo-4-pyridinecarboxaldehydeC6H3Br2NO264.90 nih.govNot availableNot availableNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2F3N B3232979 3,5-dibromo-4-(trifluoromethyl)pyridine CAS No. 1349716-19-3

Properties

IUPAC Name

3,5-dibromo-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBJTVCSADFUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267020
Record name Pyridine, 3,5-dibromo-4-(trifluoromethyl)-
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Molecular Weight

304.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349716-19-3
Record name Pyridine, 3,5-dibromo-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349716-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3,5-dibromo-4-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Analog Synthesis from the 3,5 Dibromo 4 Trifluoromethyl Pyridine Scaffold

Preparation of Mono- and Di-Substituted Pyridine (B92270) Derivatives

The differential reactivity of the bromine atoms on the 3,5-dibromo-4-(trifluoromethyl)pyridine scaffold allows for the stepwise and selective synthesis of mono- and di-substituted derivatives. The positions of the bromine atoms, meta to the nitrogen and flanking the trifluoromethyl group, are susceptible to various cross-coupling and nucleophilic substitution reactions.

Methodologies for the selective mono-substitution often rely on carefully controlled reaction conditions, such as temperature, catalyst loading, and the nature of the coupling partner. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura or Sonogashira reactions, can be optimized to favor the replacement of a single bromine atom. The choice of solvent and base is also critical in modulating the reactivity and preventing di-substitution.

The synthesis of di-substituted derivatives can be achieved either through a one-pot reaction with an excess of reagents or via a stepwise approach. The latter allows for the introduction of two different functional groups, leading to asymmetrically substituted pyridines. This strategy significantly expands the chemical space accessible from the starting scaffold.

Table 1: Examples of Mono- and Di-Substituted Derivatives from Related Pyridine Scaffolds This table illustrates substitution patterns that are conceptually applicable to the this compound core, based on the reactivity of similar brominated pyridines.

Starting MaterialReagent(s)ProductReaction Type
3,5-Dibromopyridine (B18299)4-Ethoxycarbonylphenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃Pyridine-3,5-bis(phenyl-4-carboxylic acid)Suzuki Coupling
3-Bromo-4-nitropyridine N-oxideTetrabutylammonium fluoride (B91410) (TBAF)3-Fluoro-4-nitropyridine N-oxideNucleophilic Aromatic Substitution
3,5-Dibromopyridinen-Butyllithium, Methyl iodide3,5-Dibromo-4-methylpyridine (B1300354)Lithiation-Alkylation

Synthesis of Highly Functionalized and Poly-Substituted Pyridine Compounds

The synthesis of highly functionalized and poly-substituted pyridine compounds from the this compound scaffold involves a sequence of reactions to modify the initial mono- or di-substituted products further. The introduction of additional functional groups can be achieved by leveraging the reactivity of the newly installed substituents or by activating other positions on the pyridine ring.

For example, a substituent introduced via a cross-coupling reaction may itself possess reactive sites suitable for further elaboration. A common strategy involves the initial displacement of the bromine atoms followed by modification of the trifluoromethyl group or the pyridine nitrogen. The synthesis of such polysubstituted pyridines is often integral to the development of complex molecular architectures with specific biological or material properties. rsc.org

Construction of Fused and Bridged Heterocyclic Systems Utilizing the Pyridine Core

The this compound core is a valuable precursor for the construction of more complex fused and bridged heterocyclic systems. ias.ac.in These reactions typically involve intramolecular cyclization events, where substituents at the 3- and/or 5-positions react with each other or with another part of the molecule to form a new ring.

One common approach is the introduction of functional groups at the 3- and 5-positions that can undergo a condensation or cyclization reaction. For instance, the synthesis of a di-substituted pyridine with ortho-functionalized aryl groups can lead to the formation of fused systems like carbazoles or dibenzofurans upon intramolecular cyclization.

The synthesis of pyrido-fused heterocycles is of significant interest due to their prevalence in biologically active compounds and functional materials. ias.ac.in Strategies for constructing these systems often involve either building a new ring onto the existing pyridine core or forming the pyridine ring from a pre-existing fused system. ias.ac.in For example, furo[2,3-b]pyridines and related structures can be synthesized through intramolecular cyclization of appropriately substituted pyridones or via palladium-catalyzed cross-coupling and subsequent electrophilic cyclization. ias.ac.innih.gov

Table 2: Examples of Fused Heterocyclic Systems from Pyridine Precursors

Pyridine PrecursorReaction TypeFused Heterocycle
2-Halopyridyl ketonesIntramolecular CyclizationFuro[2,3-b]pyridine ias.ac.in
o-AcetoxyalkynylpyridinesPalladium-catalyzed Annulation2,3-Disubstituted furo[2,3-b]pyridines ias.ac.in
Pyridin-2(1H)-oneO-alkylation and CyclizationPyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one nih.gov

Design and Synthesis of Library Compounds for Chemical Space Exploration

The creation of compound libraries based on a common scaffold is a powerful strategy in drug discovery and materials science for exploring a wide range of chemical space. The this compound scaffold is an excellent starting point for library synthesis due to its potential for diverse and combinatorial functionalization at the 3- and 5-positions.

By employing a variety of building blocks in coupling reactions, a large number of analogs can be rapidly synthesized. For example, a library of di-aryl substituted pyridines can be generated by reacting the dibromo-scaffold with a collection of different boronic acids in a Suzuki-Miyaura coupling array. Similarly, libraries of compounds with varying linkers and functional groups can be prepared using other cross-coupling methodologies. This approach allows for the systematic investigation of structure-activity relationships (SAR) and the optimization of desired properties.

Advanced Spectroscopic and Structural Elucidation Studies of 3,5 Dibromo 4 Trifluoromethyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise bonding framework and conformational dynamics of molecules in solution. For 3,5-dibromo-4-(trifluoromethyl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

The 1D NMR spectra (¹H, ¹³C, and ¹⁹F) offer the initial and most direct insights into the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetry. A single resonance is observed for the two equivalent protons at the C-2 and C-6 positions of the pyridine (B92270) ring. In a patent describing the synthesis of this compound, the ¹H NMR spectrum in deuterochloroform (CDCl₃) shows a singlet at approximately 8.73 ppm. The downfield chemical shift is indicative of the deshielding effect of the electronegative nitrogen atom and the bromine atoms on the aromatic ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. The carbon atoms C-2 and C-6 would appear as a single resonance, as would the bromine-substituted carbons C-3 and C-5. The carbon bearing the trifluoromethyl group (C-4) and the trifluoromethyl carbon itself would each give rise to a quartet due to coupling with the three fluorine atoms. While specific experimental data for the ¹³C NMR of this exact compound is not widely available in the public domain, predictions based on empirical data for similar structures suggest the following approximate chemical shifts.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethyl group. A single resonance, typically a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides information about the electron-withdrawing or -donating nature of the pyridine ring. For many trifluoromethylpyridines, this signal appears in the range of -60 to -70 ppm relative to a standard such as CFCl₃.

Interactive Data Table: Predicted 1D NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
¹H~ 8.73Singlet-H-2, H-6
¹³C~ 150-155Singlet-C-2, C-6
¹³C~ 120-125Singlet-C-3, C-5
¹³C~ 130-135Quartet~ 30-40 Hz (¹JCF)C-4
¹³C~ 120-125Quartet~ 270-280 Hz (¹JCF)CF₃
¹⁹F~ -65Singlet-CF₃

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguously assigning signals and elucidating complex connectivity, especially in derivatives of this compound where the symmetry may be broken.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the parent compound, no cross-peaks would be observed due to the magnetic equivalence of the two protons. However, in a derivative where the protons at C-2 and C-6 are no longer equivalent, a COSY spectrum would show a correlation between them, confirming their spatial proximity through the coupling network.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. For this compound, a cross-peak would be observed connecting the proton signal at ~8.73 ppm to the carbon signal of C-2/C-6. This is a powerful tool for assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For the title compound, the protons at C-2/C-6 would show correlations to C-3/C-5 and C-4, providing crucial information to assemble the pyridine ring structure. The protons would also show a correlation to the trifluoromethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between nuclei. In the case of derivatives with substituents at the 2- or 6-position, NOESY can help determine the relative stereochemistry by observing spatial proximities between the protons of the substituent and the remaining pyridine proton.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, confirming the presence of two bromine atoms. Although specific HRMS data for this compound is not readily found in the literature, the theoretical exact mass can be calculated to confirm its identity in an experimental setting.

Interactive Data Table: Theoretical HRMS Data for this compound (C₆H₂Br₂F₃N)

IonCalculated Exact Mass (Da)
[M]⁺ (C₆H₂⁷⁹Br₂F₃N)⁺304.8562
[M+2]⁺ (C₆H₂⁷⁹Br⁸¹BrF₃N)⁺306.8542
[M+4]⁺ (C₆H₂⁸¹Br₂F₃N)⁺308.8521

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for derivatives of the title compound. In an MS/MS experiment, the molecular ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pathways are often predictable and provide a "fingerprint" of the molecule's structure. For brominated trifluoromethylpyridines, common fragmentation pathways would likely involve the loss of bromine atoms, the trifluoromethyl group, or HCN from the pyridine ring. Analysis of the fragmentation patterns of derivatives can help to pinpoint the location of substituents.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of 3,5 Dibromo 4 Trifluoromethyl Pyridine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to calculate the electronic structure, optimized geometry, and vibrational frequencies of pyridine (B92270) derivatives. nih.govresearchgate.net These calculations provide a theoretical framework for interpreting experimental results and predicting molecular properties. ekb.eg Ab initio methods, while often more computationally intensive, offer high levels of theory for precise calculations of molecular systems.

Electronic structure analysis is crucial for understanding a molecule's stability, reactivity, and intermolecular interactions. Key aspects of this analysis for 3,5-dibromo-4-(trifluoromethyl)pyridine would include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a smaller gap suggests higher chemical reactivity and polarizability. nih.gov For related brominated pyridine compounds, DFT calculations have been successfully used to determine these values. nih.gov A computational study on this compound would yield precise energy values for these orbitals.

Hypothetical Data Table: Calculated Electronic Properties This table illustrates the type of data that would be generated from a DFT calculation on this compound. The values are not from actual calculations.

ParameterCalculated Value (eV)
Energy of HOMO-7.50
Energy of LUMO-1.25
HOMO-LUMO Energy Gap (ΔE)6.25

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov In this compound, negative potential would be expected around the nitrogen atom due to its lone pair of electrons, while the hydrogen atom on the ring and the areas around the electron-withdrawing bromine and trifluoromethyl groups would exhibit positive potential. researchgate.net

DFT calculations can predict the reactivity and regioselectivity of chemical reactions. By analyzing the distribution of electron density, frontier molecular orbitals, and calculated atomic charges, researchers can determine the most likely sites for electrophilic or nucleophilic substitution. For pyridine derivatives, computational studies have been instrumental in explaining the regioselectivity of functionalization reactions, such as cyanation or difluoromethylation. researchgate.net In the case of this compound, the strong electron-withdrawing effects of the trifluoromethyl group at the C4 position and the bromine atoms at the C3 and C5 positions significantly influence the electron distribution in the pyridine ring, making computational predictions of reactivity particularly valuable.

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule by examining the energies of its different spatial orientations (conformers). For this compound, a key conformational feature would be the rotation of the trifluoromethyl (-CF3) group relative to the pyridine ring. Although rotation around the C-C bond is generally rapid, computational methods can calculate the potential energy landscape to identify the lowest-energy (most stable) conformer and the energy barriers to rotation. researchgate.net This information is important for understanding the molecule's average structure and its interactions in different chemical environments.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry provides a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone. It allows for the characterization of transient species like transition states and the mapping of complete reaction energy profiles. mdpi.com

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Locating the precise geometry of a transition state and calculating its energy are crucial for understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. mdpi.com Computational studies on reactions involving this compound would focus on identifying the transition states for potential transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, and calculating their associated activation energies.

For reactions that proceed through multiple steps, computational methods can elucidate the entire reaction pathway. By calculating the energies of all reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This allows researchers to distinguish between competing mechanisms and understand the factors that control the reaction outcome. For example, computational studies using theories like the Molecular Electron Density Theory (MEDT) have successfully unraveled complex, multi-step thermal decomposition and cycloaddition mechanisms in other heterocyclic systems. mdpi.com A similar approach could be applied to investigate complex transformations of this compound, providing a comprehensive understanding of the underlying molecular mechanism.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

There are no published studies found that specifically detail the theoretical prediction of spectroscopic properties (such as NMR, IR, or Raman spectra) for this compound and their correlation with experimental data.

However, computational studies on structurally related pyridine derivatives are common and provide a framework for how such an investigation might be conducted. For instance, research on molecules like 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) has utilized Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(*) to perform full structure optimization and force field calculations. researchgate.net These calculations are used to simulate infrared and Raman spectra, which often show excellent agreement with experimentally recorded spectra. researchgate.net Similar methodologies are applied to predict ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental values obtained in various solvents. While experimental ¹H NMR data for the related compound 3,5-dibromopyridine is available, computational correlations for this specific molecule are not provided in the referenced literature.

For the trifluoromethyl group, ¹⁹F NMR spectroscopy is a key analytical technique. Computational methods, such as DFT calculations, have been successfully used to predict ¹⁹F NMR chemical shifts and have shown good correlation with experimental data for various trifluoromethyl-containing compounds. These theoretical approaches help in understanding the influence of the electronic environment on the fluorine chemical shifts.

Should a computational study on this compound be undertaken, a typical approach would involve:

Optimization of the ground-state molecular geometry using a suitable DFT functional and basis set.

Calculation of vibrational frequencies to predict the IR and Raman spectra. These calculated frequencies are often scaled to better match experimental values.

Prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Comparison of the theoretical data with experimentally obtained spectra to validate the computational model and provide a detailed assignment of the spectral features.

A hypothetical data table illustrating how such a correlation would be presented is shown below. Note: The following data is for illustrative purposes only and is not based on actual experimental or computational results for this compound.

Spectroscopic Data Experimental Value Calculated Value Deviation
¹H NMR (ppm) Data not availableData not availableData not available
¹³C NMR (ppm) Data not availableData not availableData not available
¹⁹F NMR (ppm) Data not availableData not availableData not available
IR (cm⁻¹) Data not availableData not availableData not available
Raman (cm⁻¹) Data not availableData not availableData not available

Molecular Dynamics Simulations

No specific molecular dynamics (MD) simulations for this compound, focusing on its interactions or dynamics, have been reported in the reviewed literature.

MD simulations are a computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide valuable insights into its intermolecular interactions, such as halogen bonding (involving the bromine atoms) and dipole-dipole interactions, as well as its behavior in different solvent environments. Such simulations are particularly useful for understanding how a molecule might interact with biological macromolecules or other materials. While MD simulations have been employed to study the interactions of other halogenated and trifluoromethyl-containing compounds in various contexts, specific applications to this compound are not available.

Applications of 3,5 Dibromo 4 Trifluoromethyl Pyridine in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of 3,5-dibromo-4-(trifluoromethyl)pyridine, with its reactive bromine atoms at the 3 and 5 positions and the electron-withdrawing trifluoromethyl group at the 4-position, positions it as a versatile intermediate for constructing more complex molecular architectures. The bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, which allows for the introduction of a wide range of aryl and heteroaryl substituents. thieme-connect.comrsc.org This reactivity is fundamental to its potential role as a precursor to advanced building blocks.

Precursor for Advanced Building Blocks for Agrochemical Research

Trifluoromethylpyridine (TFMP) derivatives are crucial components in a significant number of modern agrochemicals. nih.govresearchoutreach.org The inclusion of a TFMP moiety can be a key strategy for optimizing the efficacy of active ingredients. researchgate.net While many commercialized agrochemicals utilize isomers like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) or 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) as key intermediates, the 4-(trifluoromethyl)pyridine (B1295354) structure is also present in commercial products. nih.govresearchoutreach.org

The compound this compound serves as a latent precursor for diverse agrochemical scaffolds. Through selective cross-coupling reactions, the bromine atoms can be replaced to build more elaborate molecules. For instance, a Suzuki-Miyaura coupling could introduce phenyl or other aromatic groups, a common strategy in the synthesis of herbicides and fungicides. Although direct synthetic routes from this compound are not detailed in the available research, the established importance of related compounds underscores its potential. For example, other halogenated pyridines are used to synthesize a variety of agrochemicals, suggesting that this compound could be a valuable, albeit less common, starting material. nih.govresearchgate.net

Table 1: Potential Reactions for Agrochemical Building Blocks

Reaction TypeReagentsPotential Product Type
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst, BaseAryl-substituted 4-(trifluoromethyl)pyridines
Buchwald-Hartwig AminationAmines, Pd catalyst, BaseAmino-substituted 4-(trifluoromethyl)pyridines
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, BaseAlkynyl-substituted 4-(trifluoromethyl)pyridines

Intermediate in the Preparation of Scaffolds for Drug Discovery

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical compounds. calpaclab.com The introduction of a trifluoromethyl group is a widely used strategy in drug design to improve a molecule's metabolic stability and pharmacokinetic profile. researchgate.net Therefore, trifluoromethylpyridines are highly sought-after building blocks in the pharmaceutical industry. nih.govresearchoutreach.org

As an intermediate, this compound offers multiple pathways for synthetic elaboration. The two bromine atoms allow for sequential or dual functionalization. For example, one bromine atom could be selectively replaced via a cross-coupling reaction, with the second bromine being substituted in a subsequent step, allowing for the creation of unsymmetrically substituted pyridine scaffolds. This stepwise functionalization is crucial for building libraries of diverse compounds for drug screening. While many studies focus on other isomers, the fundamental reactivity of the dibromo-substitution pattern makes this compound a valuable platform for accessing novel chemical matter for drug discovery programs.

Synthesis of Natural Product Analogs

Halogenated pyridines are important intermediates in the synthesis of natural products and their analogs. For example, 3,5-dibromo-4-aminopyridine is a key intermediate for the natural product Desmopyridine. google.com While there is no specific documentation of this compound being used for natural product analog synthesis, its structure suggests it could be used to create fluorinated versions of pyridine-containing natural products. The introduction of the CF3 group can significantly alter the properties of the parent natural product, potentially leading to analogs with modified or improved characteristics. The bromo-functionalities would serve as the key reaction points for constructing the carbon skeleton of the target analog.

Integration into Novel Materials Chemistry Research

The applications of specialized pyridine derivatives extend beyond life sciences into the realm of materials science. The unique electronic properties conferred by the pyridine ring and fluorine substituents can be harnessed to create functional materials.

Monomer or Building Block for Functional Polymer Synthesis

Dibromoaromatic compounds are often used as monomers in polycondensation reactions, such as Suzuki polycondensation, to form conjugated polymers. These polymers can have interesting optical and electronic properties. Given that this compound has two reactive bromine sites, it could theoretically be used as a monomer. Polymerization with a diboronic acid ester, for example, would lead to a polymer chain incorporating the 4-(trifluoromethyl)pyridine unit. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen would influence the electronic properties of the resulting polymer. However, specific examples of polymers synthesized from this compound are not present in the reviewed literature.

Components in Ligands for Catalysis

Pyridine-based structures are fundamental components of many ligands used in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to tune the steric and electronic properties of the resulting metal complex.

The compound this compound could serve as a precursor for the synthesis of novel ligands. The bromine atoms can be substituted with phosphine (B1218219) groups, other heterocyclic rings, or functional arms capable of metal coordination through cross-coupling reactions. For instance, coupling with diphenylphosphine (B32561) oxide followed by reduction would yield a phosphine ligand. The strong electron-withdrawing effect of the 4-CF3 group would significantly impact the electronic properties of the pyridine ring and, consequently, the donor properties of the ligand and the catalytic behavior of its metal complexes. While the synthesis of 4'-aryl-substituted 2,2':6',2"-terpyridines from 4'-bromoterpyridine is a known strategy for creating complex ligands, bldpharm.com the direct use of this compound for this purpose is not explicitly documented.

Applications in Optoelectronic Materials

A comprehensive review of scientific literature and chemical databases reveals a notable absence of direct applications for this compound or its functionalized derivatives in the field of optoelectronic materials. While trifluoromethyl-substituted pyridines, in general, are explored for their electronic properties, and brominated aromatics are common precursors in the synthesis of conjugated materials through cross-coupling reactions, specific research detailing the use of this particular compound in optoelectronics has not been identified. The electronic structure of the pyridine ring is significantly influenced by the presence of the trifluoromethyl group, which could, in theory, be exploited in the design of materials with specific charge-transport or emissive properties. However, at present, the potential of this compound in this area remains largely unexplored in the available scientific literature.

Use in Methodological Development in Synthetic Chemistry

The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methods. The presence of two identical reactive sites (the bromine atoms) and a highly electron-deficient pyridine ring allows for the study of reaction conditions, catalyst efficacy, and selectivity.

Substrate for Exploring New Reaction Conditions and Catalysts

The reactivity of the carbon-bromine bonds in this compound makes it a suitable substrate for testing the limits and efficacy of various cross-coupling reactions. For instance, its use in Suzuki-Miyaura cross-coupling reactions allows for the evaluation of catalyst systems under challenging conditions due to the electron-deficient nature of the pyridine ring.

A key challenge in the functionalization of such pyridines is the potential for competing side reactions, such as debromination. The development of robust catalyst systems, for example using a combination of a palladium catalyst and a specific ligand like XPhos, has been shown to be effective in promoting the desired cross-coupling while minimizing undesired side products. nih.gov

Below is a table summarizing representative reaction conditions for the functionalization of brominated pyridines, which are applicable to substrates like this compound.

Reaction TypeCatalyst/ReagentsSolventTemperatureTypical YieldReference
Suzuki-Miyaura CouplingPdCl2(PPh3)2, Na2CO3Dioxane110 °CVariable nih.gov
Suzuki-Miyaura CouplingXPhosPdG2/XPhosDioxane110 °CGood to Excellent nih.gov
Suzuki CouplingPd(PPh3)4, Cs2CO3Ethanol80 °CModerate rsc.org

This table presents generalized conditions for brominated pyridines and may require optimization for this compound.

Model Compound for Studying Pyridine Ring Activation and Selectivity

The electron-withdrawing trifluoromethyl group at the 4-position significantly deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. The two bromine atoms at the 3- and 5-positions are susceptible to displacement by nucleophiles or to undergo oxidative addition in metal-catalyzed cross-coupling reactions.

The symmetry of this compound simplifies the analysis of monosubstitution reactions. However, achieving selective monosubstitution to yield 3-bromo-5-substituted-4-(trifluoromethyl)pyridine can be challenging and is highly dependent on the reaction conditions. Studies on related polysubstituted pyridines have shown that the regioselectivity of substitution is a complex interplay of steric and electronic effects. beilstein-journals.org

For example, in Suzuki-Miyaura reactions with substituted tribromopyridines, the order of substitution is influenced by the steric hindrance of the incoming boronic acid and the electronic environment of the different bromine atoms. beilstein-journals.org While specific studies on the selective functionalization of this compound are not extensively documented, it serves as a valuable model to investigate these principles. The ability to tune the reaction conditions to favor either mono- or di-substitution is a key area of methodological development where this compound could be a useful probe.

Future Directions and Emerging Research Opportunities for 3,5 Dibromo 4 Trifluoromethyl Pyridine

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of functionalized pyridines are established, future research will likely focus on developing more environmentally benign and efficient pathways to 3,5-dibromo-4-(trifluoromethyl)pyridine and its analogs.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and reduced waste. sci-hub.se Investigating the synthesis of this compound using flow reactors could lead to a more scalable and sustainable manufacturing process. sci-hub.seinterchim.fracs.org The Bohlmann-Rahtz pyridine (B92270) synthesis, a known method for producing substituted pyridines, has been successfully adapted to flow conditions, suggesting that similar strategies could be developed for trifluoromethylated pyridines. sci-hub.seinterchim.fr

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild and metal-free conditions. acs.org Research into the photocatalytic synthesis of the pyridine ring itself or the introduction of the trifluoromethyl or bromo substituents could provide a greener alternative to classical methods that often require harsh reagents and high temperatures. acs.orgnih.govrsc.orgacs.org For instance, photocatalytic methods are being developed for the C-H functionalization of pyridines, which could be adapted for late-stage modification. nih.govnih.gov

Alternative Halogenation and Trifluoromethylation: Exploring novel reagents and catalysts for the selective bromination and trifluoromethylation of the pyridine core is a promising research direction. This includes the development of methods that avoid the use of harsh or toxic reagents, aligning with the principles of green chemistry. rsc.org The direct introduction of a trifluoromethyl group is an active area of research, and new methods could streamline the synthesis of the target compound. nih.govuni-muenster.de

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic properties of this compound, characterized by an electron-deficient ring, suggest a rich and underexplored reactivity profile.

Selective Cross-Coupling Reactions: The two bromine atoms at the 3- and 5-positions are prime handles for sequential and site-selective cross-coupling reactions. nih.gov Future work could focus on developing catalytic systems that can differentiate between these two positions, allowing for the stepwise and controlled introduction of different functional groups. This would enable the synthesis of complex, unsymmetrically substituted pyridine derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, and its application to dihalogenated pyridines has been shown to be influenced by the catalyst system, allowing for regioselective functionalization. acs.orgacs.orgresearchgate.netnih.gov

C-H Activation: Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules. nih.govbeilstein-journals.orgrsc.orgbohrium.com Research into the selective activation and functionalization of the C-H bond at the 2- or 6-position of the this compound ring could provide a direct route to novel derivatives without the need for pre-functionalization. bohrium.comacs.org Transition metal catalysis, including palladium and lanthanide complexes, has been effective for the C-H functionalization of other pyridine systems. beilstein-journals.orgrsc.orgbohrium.com

Novel Cyclization and Annulation Reactions: The reactive sites on the pyridine ring could be exploited in intramolecular or intermolecular annulation reactions to construct fused heterocyclic systems. beilstein-journals.org Such structures are of interest in medicinal chemistry and materials science.

The table below outlines potential cross-coupling partners for this compound, based on established palladium-catalyzed reactions. nih.gov

Cross-Coupling Reaction Nucleophile Potential Product Class
Suzuki-MiyauraOrganoborane (e.g., Arylboronic acid)Aryl-substituted trifluoromethylpyridines
NegishiOrganozincAlkyl- or aryl-substituted trifluoromethylpyridines
StilleOrganostannaneVarious substituted trifluoromethylpyridines
KumadaGrignard Reagent (Organomagnesium)Alkyl- or aryl-substituted trifluoromethylpyridines
SonogashiraTerminal AlkyneAlkynyl-substituted trifluoromethylpyridines

Application in Supramolecular Chemistry and Self-Assembly

The presence of two bromine atoms makes this compound an excellent candidate for use as a building block in supramolecular chemistry.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-donating atoms to form well-defined supramolecular architectures. nih.govacs.orgrsc.orgrsc.orgacs.org The strength and directionality of halogen bonds make them ideal for the rational design of crystal structures and functional materials. Research could explore the co-crystallization of this compound with various halogen bond acceptors to create novel solid-state materials with interesting optical or electronic properties. Studies on other halogenated pyridines have demonstrated the significant role of the pyridinium (B92312) cation in enhancing halogen bonding interactions. nih.govacs.org

Self-Assembly: The interplay of halogen bonding, π-π stacking of the pyridine rings, and dipole-dipole interactions of the trifluoromethyl group could lead to spontaneous self-assembly into complex and ordered structures in solution or on surfaces. These self-assembled structures could find applications in areas such as molecular electronics and sensing.

Advanced Computational Design of New Derivatives with Tailored Properties

In silico methods are becoming increasingly powerful for predicting the properties of molecules and guiding synthetic efforts.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This can provide insights into its reactivity patterns and help in the design of new reactions. Computational studies can also predict the strength and geometry of halogen bonds, aiding in the design of supramolecular structures. acs.orgnih.gov

QSAR and Molecular Docking: For applications in medicinal and agrochemical chemistry, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be employed to design new derivatives with optimized biological activity. nih.govnih.govresearchgate.net By modeling the interactions of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest probability of success. nih.govnih.govtaylorfrancis.commdpi.com Such in silico screening has been successfully applied to other pyridine-based compounds. nih.govmdpi.com

The following table summarizes key properties of the trifluoromethyl group that are relevant for computational design and its impact on molecular properties. nih.govmdpi.com

Property Value/Description Impact on Molecular Properties
Hansch π value+0.88Increases lipophilicity
Hammett constant (σp)0.54Strong electron-withdrawing effect
Electronegativity3.46Influences intermolecular interactions and metabolic stability
C-F Bond Dissociation Energy~485 kJ/molHigh metabolic stability

Interdisciplinary Research Integrating the Compound into New Fields

The unique combination of functional groups in this compound makes it a platform molecule for interdisciplinary research.

Medicinal Chemistry: The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance properties like metabolic stability and binding affinity. mdpi.comnih.govacs.org The dibrominated scaffold allows for the introduction of various pharmacophores through cross-coupling, making it a valuable starting point for the discovery of new drug candidates. nih.govacs.orgresearchoutreach.org Fluorinated pyridines are key components in many active pharmaceutical ingredients. nih.govresearchgate.net

Agrochemicals: Similar to medicinal chemistry, the trifluoromethylpyridine motif is prevalent in modern pesticides. nih.govacs.orgresearchoutreach.org Future research could involve the synthesis and screening of derivatives of this compound for herbicidal, fungicidal, or insecticidal activity. acs.org

Materials Science: The electronic and supramolecular properties of this compound suggest potential applications in materials science. mdpi.com Derivatives could be explored as components of organic light-emitting diodes (OLEDs), sensors, or functional polymers. The high fluorine content can impart desirable properties such as thermal stability and hydrophobicity. mdpi.com Pyridine-based conjugated polymers have shown promise as photocatalysts. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-dibromo-4-(trifluoromethyl)pyridine?

Methodological Answer: The compound can be synthesized via bromination of 4-(trifluoromethyl)pyridine derivatives. A representative approach involves:

Bromination : Reacting the precursor with bromine in fuming sulfuric acid under controlled temperatures (0°C to reflux) to introduce bromine atoms at the 3- and 5-positions.

Work-up : Neutralizing the reaction mixture with NaOH (e.g., 10N NaOH to pH ~12), followed by extraction with CH₂Cl₂, drying (Na₂SO₄), and vacuum concentration to isolate the product .

Yield Optimization : Adjusting stoichiometry (e.g., 1.9 mL bromine per 4.00 g precursor) and reaction time (~2 hours under reflux) enhances yields up to 54% .

Note : Bromination regioselectivity is influenced by electronic effects of the trifluoromethyl group, which directs bromine to the meta positions .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

Methodological Answer:

Purification :

  • Liquid-Liquid Extraction : Use CH₂Cl₂ to separate the product from aqueous layers .
  • Recrystallization : Employ solvents like hexane/ethyl acetate mixtures to remove impurities.

Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR verify substitution patterns (e.g., absence of proton signals at C3/C5 due to bromination) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₆H₃Br₂F₃N).
  • Melting Point Analysis : Compare observed mp with literature values (e.g., analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid have mp 287.5–293.5°C) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions functionalize this compound?

Methodological Answer:

Reaction Design :

  • Catalyst System : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) with a base (e.g., K₂CO₃ or CsF) in THF/H₂O or DMF .
  • Coupling Partners : Aryl/heteroaryl boronic acids selectively replace bromine at C3 or C5.

Regioselectivity : The trifluoromethyl group deactivates the pyridine ring, favoring coupling at brominated positions.

Yield Optimization : Microwave-assisted heating (100–120°C, 1–4 hours) improves yields to >80% for diarylated products .

Q. Example :

SubstrateBoronic AcidCatalystYield (%)
3,5-Dibromo-4-(CF₃)pyridinePhenylPd(dppf)Cl₂85
3,5-Dibromo-4-(CF₃)pyridineThiophen-2-ylPd(PPh₃)₄78

Q. How do researchers address contradictions in amination yields for dibromopyridine derivatives?

Methodological Answer:

Problem Identification : Harsh conditions (e.g., sealed tubes, high temperatures) for amination of 3,5-dibromopyridines often lead to low yields (<50%) due to side reactions .

Mitigation Strategies :

  • Catalytic Systems : Replace traditional thermal methods with CuI/1,10-phenanthroline catalysts to enable milder conditions (80°C, 12 hours) .
  • Solvent Optimization : Use DMSO or DMF to enhance nucleophilicity of amines.

Case Study :

  • Traditional Method : 3-Amino-5-bromopyridine synthesis yields 40–50% under reflux in xylenes .
  • Improved Method : Cu-catalyzed amination achieves 75% yield with reduced reaction time (8 hours) .

Q. What role does this compound play in medicinal chemistry?

Methodological Answer:

Applications :

  • Pharmaceutical Intermediates : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a key motif in kinase inhibitors and antiviral agents .
  • Agrochemicals : Used to synthesize herbicides (e.g., analogs of 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile inhibit weed growth) .

Case Study :

  • Anticancer Agents : Coupling with thiophen-2-yl boronic acid yields analogs showing IC₅₀ < 1 µM against breast cancer cell lines .

Q. How can researchers resolve regioselectivity challenges in halogen exchange reactions?

Methodological Answer:

Problem : Competing substitution at C3 vs. C5 due to steric/electronic effects.

Strategy :

  • Directing Groups : Introduce temporary groups (e.g., methoxy) to steer halogenation.
  • Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions before quenching with electrophiles .

Example :

  • Substitution at C3 : Selective Br→F exchange using KF/18-crown-6 in DMF at 100°C achieves >90% regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.